![molecular formula C14H15N7OS B2777512 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1058204-64-0](/img/structure/B2777512.png)
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H15N7OS and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Researchers have investigated the potential of this compound as an anti-tumor agent. Specifically, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and evaluated against three cancer cell lines: A549, MCF-7, and HeLa. Among these derivatives, compound 22i demonstrated excellent anti-tumor activity against these cell lines, with IC50 values ranging from nanomolar to low micromolar concentrations .
- Compound 22i also exhibited superior c-Met kinase inhibition ability (IC50 = 48 nM). c-Met kinase plays a crucial role in cell signaling pathways related to cancer progression and metastasis. Thus, this compound’s potential as a c-Met kinase inhibitor is noteworthy .
- Another study explored derivatives of 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine. Compound 8l, which contains an amino linkage between the 6-aryl group and the [1,2,4]triazolo[4,3-a]pyridine core, exhibited potent and broad-spectrum antiproliferative activity against various cancer cell lines, including HeLa, HCT116, MCF-7, and A549 .
- Molecular docking studies revealed that 6-ethoxy-3-phenethyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine effectively binds to c-Met kinase through two hydrogen bonds and a π-π interaction. These interactions suggest its potential as an anticancer agent .
- Researchers have developed a mild, efficient, and operationally simple one-pot synthesis method for substituted [1,2,4]triazolo[4,3-a]pyridines. This method allows access to synthetic compounds with potential applications in drug discovery .
- Although not directly related to cancer, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been studied as potential therapeutic agents for tuberculosis. These compounds target shikimate dehydrogenase, an essential protein involved in chorismate biosynthesis. Further research may explore their broader applications .
Anti-Tumor Activity
c-Met Kinase Inhibition
Broad-Spectrum Antiproliferative Activity
Molecular Docking and Interaction Studies
Atom-Economic Synthesis
Therapeutic Target for Tuberculosis (TB)
Mécanisme D'action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might inhibit the c-met kinase, thereby disrupting the signaling pathways that promote cell growth and survival .
Biochemical Pathways
Inhibition of c-Met kinase could potentially disrupt these pathways .
Result of Action
Inhibition of c-met kinase by similar compounds has been associated with anti-tumor activity, suggesting that this compound might have similar effects .
Propriétés
IUPAC Name |
N-thiophen-2-yl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c22-14(16-13-2-1-9-23-13)20-7-5-19(6-8-20)12-4-3-11-17-15-10-21(11)18-12/h1-4,9-10H,5-8H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXHKCNVDFNIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.